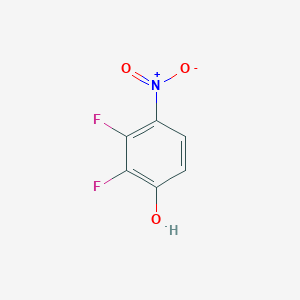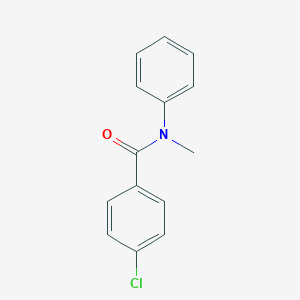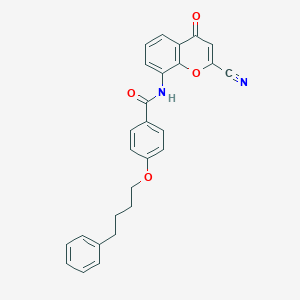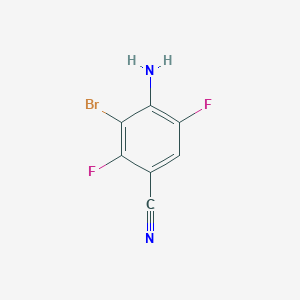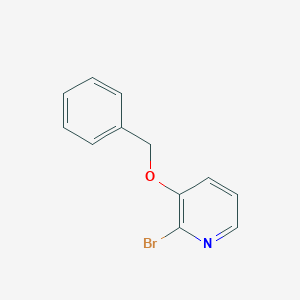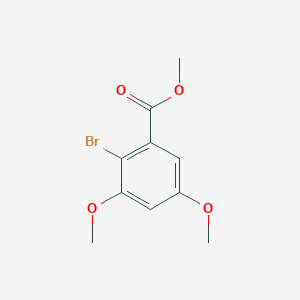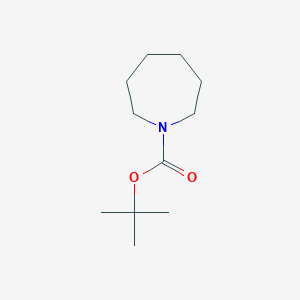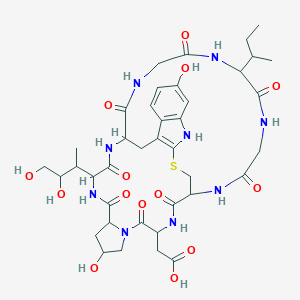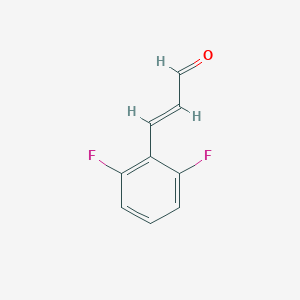
2-(4-氨基苯基)-2-甲基丙腈
概述
描述
“2-(4-Aminophenyl)” compounds are a class of chemical compounds that have been studied for their potential applications . For example, “2-(4-Aminophenyl)benzothiazole” derivatives have been synthesized and evaluated for their antimicrobial activity .
Synthesis Analysis
The synthesis of “2-(4-Aminophenyl)” compounds involves various chemical reactions. For instance, “2-(4-Aminophenyl)benzothiazole” derivatives were synthesized via a condensation reaction of vinamidium salts and amidine chloride salts, followed by hydrazine palladium catalyzed reduction .
Molecular Structure Analysis
The molecular structure of these compounds was elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .
Chemical Reactions Analysis
These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, “Tris(4-aminophenyl)amine-based polyimide” is known for its significant adsorption properties .
科学研究应用
PI3K/mTOR 抑制剂合成
2-(4-氨基苯基)-2-甲基丙腈作为 PI3K/mTOR 抑制剂合成中的关键中间体,其合成涉及硝化、氯化、烷基化、还原和取代等多步反应,是著名喹啉类抑制剂 NVP-BEZ235 衍生物的合成关键 (Lei et al., 2015)。
三羰基铼配合物的应用
该化合物用于三羰基铼配合物的合成中,这些配合物具有 4-取代苯基臂,其结构和电子性质受侧臂性质影响,其中包括氨基苯基部分。这些配合物因其几何性质和在光物理研究中的潜在应用而备受关注 (Wolff et al., 2013)。
抗肿瘤特性
该化合物在癌症治疗中显示出潜力,其衍生物如 2-(4-氨基苯基)苯并噻唑类化合物表现出有效的抗肿瘤特性。其作用机制涉及细胞色素 P450 1A1 的生物转化和同位替代的代谢失活。此外,氨基酸偶联用于解决药物亲脂性,提高水溶性和稳定性 (Bradshaw et al., 2002)。
自由基介导降解研究中的应用
2-(4-氨基苯基)-2-甲基丙腈衍生物如 AIBN 用于药物化合物的自由基介导降解研究中,这些化合物有助于自由基物种的动力学形成,并作为此类降解研究中的标记物 (Wells-Knecht & Dunn, 2019)。
肿瘤细胞中的 DNA 加合物
其苯并噻唑衍生物在敏感的肿瘤细胞中生成 DNA 加合物,这一特性对于发挥抗肿瘤活性至关重要,并可将敏感肿瘤与耐药肿瘤区分开来,为靶向癌症治疗提供了一条途径 (Leong et al., 2003)。
量子力学研究
该化合物及其衍生物是量子力学研究的主题,考察其结构、电子和生物学特性。这些研究有助于了解其反应性、稳定性和在光聚合和光敏剂技术等领域的潜在应用 (Al-Otaibi et al., 2020)。
化学传感器开发
该化合物的衍生物已被用于化学传感器的开发中,特别是用于水溶液中的金属离子如 Cu2+。这些传感器在环境监测和实验室分析中具有实际应用 (Jo et al., 2014)。
作用机制
Target of Action
Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been reported to exhibit potent antimicrobial activity against both gram-positive and gram-negative strains .
Mode of Action
Related compounds, such as 2-(4-aminophenyl)benzothiazoles, have been found to interact with the cytoplasmic membrane, causing membrane perturbation . They also exhibit an intracellular mode of action .
Biochemical Pathways
Similar compounds have been shown to interact with the cytoplasmic membrane, suggesting that they may affect membrane-associated biochemical pathways .
Pharmacokinetics
It is known that the compound has a boiling point of 103°c and a density of 1034 g/mL at 25°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have been shown to induce cytochrome p450 1a1, which is involved in the biotransformation of xenobiotics . They also exhibit cytotoxic activity against certain cancer cell lines .
Action Environment
It is known that the compound is air-sensitive , suggesting that exposure to air could affect its stability and efficacy.
安全和危害
未来方向
属性
IUPAC Name |
2-(4-aminophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDPOGVDHHJTDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434817 | |
| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)-2-methylpropanenitrile | |
CAS RN |
115279-57-7 | |
| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(4-Aminophenyl)-2-methylpropanenitrile in the synthesis of PI3K/mTOR inhibitors?
A1: 2-(4-Aminophenyl)-2-methylpropanenitrile serves as a crucial building block in synthesizing 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile []. This specific compound (compound 7 in the paper) is a vital intermediate in the production of various PI3K/mTOR inhibitors, including derivatives of NVP-BEZ235. The paper describes a multi-step synthetic route where 2-(4-Aminophenyl)-2-methylpropanenitrile reacts with 6-bromo-4-chloro-3-nitroquinoline to yield the desired intermediate. This highlights the importance of 2-(4-Aminophenyl)-2-methylpropanenitrile in accessing a class of molecules with therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


